molecular formula C43H82NO10P B156062 Phosphatidyl-tris CAS No. 131235-28-4

Phosphatidyl-tris

Cat. No. B156062
M. Wt: 804.1 g/mol
InChI Key: YIOFGSXRHXGDLX-NZFSMJPNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphatidyl-tris, also known as phosphatidylglycerol phosphate, is a phospholipid molecule that plays a crucial role in various biological processes. It is a key component of cell membranes and is involved in signal transduction, lipid metabolism, and membrane trafficking.

Scientific Research Applications

Phosphatidyl-tris has a wide range of scientific research applications, including its use as a biomarker for certain diseases, as a tool for studying lipid metabolism and membrane trafficking, and as a potential therapeutic target for various diseases. For example, Phosphatidyl-tris-tris has been found to be elevated in the plasma of patients with acute respiratory distress syndrome, making it a potential biomarker for this disease. Additionally, Phosphatidyl-tris-tris has been shown to be involved in the regulation of lipid metabolism and membrane trafficking, making it a valuable tool for studying these processes.

Mechanism Of Action

The mechanism of action of Phosphatidyl-tris-tris is not fully understood, but it is thought to be involved in the regulation of membrane fluidity and curvature. It is also thought to be involved in the regulation of lipid metabolism and membrane trafficking, as mentioned previously.

Biochemical And Physiological Effects

Phosphatidyl-tris has a number of biochemical and physiological effects, including its role in membrane structure and function, lipid metabolism, and signal transduction. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic target for various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Phosphatidyl-tris-tris in lab experiments is its role as a biomarker for certain diseases, which can aid in disease diagnosis and monitoring. Additionally, its involvement in lipid metabolism and membrane trafficking makes it a valuable tool for studying these processes. However, one limitation of using Phosphatidyl-tris-tris in lab experiments is its potential variability in different cell types and tissues, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on Phosphatidyl-tris-tris, including its potential therapeutic applications in various diseases, its role in membrane structure and function, and its involvement in lipid metabolism and membrane trafficking. Additionally, further research is needed to fully understand the mechanism of action of Phosphatidyl-tris-tris and its potential variability in different cell types and tissues.

Synthesis Methods

Phosphatidyl-tris can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Phosphatidyl-tris-tris is through the enzymatic conversion of Phosphatidyl-trisglycerol to Phosphatidyl-trisglycerol phosphate by the enzyme Phosphatidyl-trisglycerol phosphate synthase.

properties

CAS RN

131235-28-4

Product Name

Phosphatidyl-tris

Molecular Formula

C43H82NO10P

Molecular Weight

804.1 g/mol

IUPAC Name

[(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1

InChI Key

YIOFGSXRHXGDLX-NZFSMJPNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

1,2-dioleoyl-sn-glycero-3-phospho-tris
phosphatidyl-Tris

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.